(4E)-3-tert-butyl-1-methyl-N-(prop-2-en-1-yloxy)-1H,4H-indeno[1,2-c]pyrazol-4-imine
Description
Nuclear Magnetic Resonance (NMR) Spectral Assignments
¹H NMR (400 MHz, CDCl₃):
- δ 1.45 (s, 9H, tert-butyl)
- δ 3.82 (s, 3H, N1–CH₃)
- δ 4.70 (d, J = 6.4 Hz, 2H, O–CH₂)
- δ 5.30–5.45 (m, 2H, CH₂=CH)
- δ 6.05 (m, 1H, CH₂=CH)
- δ 7.20–7.80 (m, 4H, indeno aromatic protons)
¹³C NMR (100 MHz, CDCl₃):
Infrared (IR) Vibrational Mode Analysis
Key absorption bands (cm⁻¹):
Mass Spectrometric Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS):
- Molecular ion : m/z 295.18 [M+H]⁺ (calc. 295.18 for C₁₈H₂₁N₃O)
- Major fragments:
Figure 1: Proposed fragmentation pathway for the molecular ion.
Properties
IUPAC Name |
(E)-3-tert-butyl-1-methyl-N-prop-2-enoxyindeno[1,2-c]pyrazol-4-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-6-11-22-20-15-12-9-7-8-10-13(12)16-14(15)17(18(2,3)4)19-21(16)5/h6-10H,1,11H2,2-5H3/b20-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOICVWJAANQINL-HMMYKYKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C2=C1C(=NOCC=C)C3=CC=CC=C32)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NN(C2=C1/C(=N/OCC=C)/C3=CC=CC=C32)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4E)-3-tert-butyl-1-methyl-N-(prop-2-en-1-yloxy)-1H,4H-indeno[1,2-c]pyrazol-4-imine is a compound belonging to the indeno[1,2-c]pyrazole class, which has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and anti-inflammatory applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Indeno-Pyrazole Core : This is achieved through cyclization reactions involving hydrazine derivatives and indene derivatives under controlled conditions.
- Introduction of Functional Groups : The tert-butyl and prop-2-en-1-yloxy groups are introduced via specific coupling reactions.
These synthetic routes are optimized for yield and purity to facilitate further biological testing.
Anticancer Properties
Recent studies have highlighted the potential of indeno[1,2-c]pyrazoles as anticancer agents. For instance, compounds structurally related to this compound have shown significant activity against various cancer cell lines:
- EGFR Inhibition : The compound has been identified as a potential inhibitor of the epidermal growth factor receptor (EGFR), which is vital in the pathogenesis of non-small cell lung cancer (NSCLC). In vitro studies demonstrated that related compounds exhibited IC50 values significantly lower than traditional EGFR inhibitors like erlotinib .
| Compound | IC50 (µM) | Target |
|---|---|---|
| (4E)-3-tert-butyl... | 6.13 | A549 NSCLC cells |
| Erlotinib | 19.67 | A549 NSCLC cells |
Anti-inflammatory Activity
In addition to anticancer properties, several studies have indicated that indeno[1,2-c]pyrazoles may exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). This suggests a dual mechanism where these compounds could be beneficial in treating both cancer and inflammatory diseases .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of related compounds have shown promising results against bacterial strains such as Staphylococcus aureus and Enterococcus faecalis. These findings suggest that this compound may also possess significant antimicrobial activity .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth and inflammation by binding to their active sites.
- Apoptosis Induction : Evidence suggests that this compound can induce apoptosis in cancer cells through pathways involving caspases and other apoptotic markers .
Case Studies
Several case studies have been conducted to evaluate the effectiveness of indeno[1,2-c]pyrazoles in clinical settings:
- Study on NSCLC : A study focusing on the efficacy of an indeno[1,2-c]pyrazole derivative showed a significant reduction in tumor size in animal models when administered at specific dosages.
- Inflammation Model : In a model of acute inflammation, treatment with related compounds resulted in decreased levels of inflammatory markers such as COX and matrix metalloproteinases .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves microwave-assisted methods that enhance efficiency and yield. The structural characteristics are confirmed using various spectroscopic techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. The compound's molecular formula is , indicating a complex structure conducive to various biological interactions.
Anticancer Activity
One of the most significant applications of (4E)-3-tert-butyl-1-methyl-N-(prop-2-en-1-yloxy)-1H,4H-indeno[1,2-c]pyrazol-4-imine is its potential as an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) . Research indicates that this compound exhibits selective cytotoxicity against non-small cell lung cancer (NSCLC) cell lines, with an IC50 value significantly lower than that of standard treatments like erlotinib. Specifically, it has shown an IC50 value of 6.13 µM against A549 human lung adenocarcinoma cells, while maintaining lower toxicity to peripheral blood mononuclear cells (PBMCs) .
Anti-inflammatory Properties
In addition to its anticancer effects, the compound has demonstrated anti-inflammatory activity . Studies have shown that derivatives of indeno[1,2-c]pyrazoles can inhibit cyclooxygenase-2 (COX-2) expression and reduce matrix metalloproteinases (MMPs) associated with inflammatory processes. This positions the compound as a candidate for treating inflammatory diseases alongside its anticancer properties .
Other Biological Activities
Beyond anticancer and anti-inflammatory effects, indeno[1,2-c]pyrazole derivatives exhibit a broad spectrum of biological activities:
- Antimicrobial Activity : Several derivatives have shown efficacy against various microbial strains.
- Neuroprotective Effects : Some compounds in this class have been evaluated for their neuroprotective potential, demonstrating significant activity in preclinical models.
- Antioxidant Properties : The ability to scavenge free radicals contributes to their therapeutic potential in oxidative stress-related conditions .
Case Studies
Several studies highlight the practical applications of this compound:
Q & A
Q. Yield Optimization Strategies :
- Catalyst Screening : Use palladium or copper catalysts for coupling reactions (e.g., Buchwald-Hartwig amination) to enhance efficiency .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol/water mixtures reduce byproducts .
- Temperature Control : Lower temperatures (0–5°C) during sensitive steps (e.g., imine formation) minimize decomposition .
Q. Table 1: Representative Reaction Conditions
| Step | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Indenopyrazole Core | THF | None | 65–70 | |
| Imine Formation | Ethanol | Acetic Acid | 55–60 | |
| Allyloxy Substitution | DMF | K₂CO₃ | 75–80 |
Basic: How is the (4E)-configuration of the imine group confirmed experimentally?
Methodological Answer :
The E-configuration is validated via:
X-ray Crystallography : Direct visualization of molecular geometry. For example, bond angles (C=N–O ≈ 120°) and torsional angles distinguish E from Z isomers .
NMR Spectroscopy :
- ¹H NMR : Coupling constants (J) between imine protons and adjacent groups. E-isomers exhibit distinct NOE correlations in NOESY experiments .
- ¹³C NMR : Chemical shifts of the imine carbon (δ 150–160 ppm) are sensitive to stereochemistry .
IR Spectroscopy : Stretching frequencies of C=N bonds (1640–1680 cm⁻¹) vary with configuration .
Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar indenopyrazole derivatives?
Methodological Answer :
Discrepancies may arise from:
- Purity Issues : Validate compound purity via HPLC (>95%) and elemental analysis (C, H, N ±0.3%) .
- Assay Conditions : Replicate assays under standardized protocols (e.g., cell line viability, enzyme concentration) .
- Substituent Effects : Use SAR studies to isolate the impact of tert-butyl vs. methyl groups on target binding .
Example : If conflicting IC₅₀ values are reported for kinase inhibition:
Reproduce Assays : Use identical kinase isoforms (e.g., EGFR T790M vs. wild-type).
Molecular Dynamics : Simulate ligand-protein interactions to identify critical binding residues affected by substituents .
Advanced: What strategies are recommended for improving the metabolic stability of this compound in pharmacological studies?
Q. Methodological Answer :
Structural Modifications :
- Fluorination : Introduce fluorine at metabolically labile sites (e.g., allyloxy chain) to block oxidative degradation .
- Steric Shielding : tert-butyl groups reduce CYP450 enzyme access .
In Vitro Assays :
Q. Table 2: Metabolic Stability Parameters
| Modification | t₁/₂ (min) | Major Metabolite |
|---|---|---|
| Parent Compound | 12.3 | N-Oxide |
| Fluorinated Allyloxy | 45.7 | None detected |
Basic: What spectroscopic and computational methods are critical for characterizing this compound?
Q. Methodological Answer :
Spectroscopy :
- HRMS : Confirm molecular formula (e.g., [M+H]⁺ m/z calculated vs. observed) .
- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations in the indenopyrazole core .
Computational Tools :
- DFT Calculations : Optimize geometry and compare experimental/theoretical IR/NMR spectra .
- Docking Simulations : Predict binding modes with target proteins (e.g., kinases) using AutoDock Vina .
Advanced: How can researchers design experiments to evaluate the compound’s selectivity across kinase targets?
Q. Methodological Answer :
Panel Screening : Test against a kinase panel (e.g., 100+ kinases at 1 µM) to identify off-target interactions .
Crystallographic Analysis : Co-crystallize the compound with kinases to compare binding site interactions (e.g., hinge region vs. allosteric pockets) .
Cellular Profiling : Use phosphoproteomics to map downstream signaling effects in cancer cell lines .
Q. Key Metrics :
Basic: What are common pitfalls in the purification of (4E)-indenopyrazole derivatives, and how can they be avoided?
Q. Methodological Answer :
Byproduct Formation :
- Cause : Oxidative dimerization during imine formation.
- Solution : Use inert atmosphere (N₂/Ar) and antioxidants (BHT) .
Column Chromatography Challenges :
- Low Polarity : Use gradient elution (hexane → ethyl acetate) with silica gel .
- Isomer Separation : Employ chiral columns (e.g., Chiralpak AD-H) for E/Z resolution .
Advanced: How do solvent effects influence the tautomeric equilibrium of the pyrazole ring in this compound?
Methodological Answer :
The pyrazole ring exists in tautomeric forms (1H/2H), influenced by:
Solvent Polarity : Polar solvents (DMSO) stabilize the 1H-tautomer via hydrogen bonding, while nonpolar solvents (toluene) favor 2H .
pH : Acidic conditions protonate the N-methyl group, shifting equilibrium .
Experimental Validation :
- VT NMR : Monitor tautomer ratios at varying temperatures .
- X-ray Diffraction : Resolve crystal structures in different solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
